5-Methyl-2-azabicyclo[4.1.0]heptane
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Overview
Description
5-Methyl-2-azabicyclo[410]heptane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes via a transition-metal-free, radical oxidation process. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: It can participate in substitution reactions, particularly involving the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for the oxidation process and various nucleophiles for substitution reactions. The conditions are typically mild, making the reactions efficient and straightforward.
Major Products
The major products formed from these reactions include functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in various chemical transformations .
Scientific Research Applications
5-Methyl-2-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s bicyclic structure allows it to fit into specific binding sites, making it effective in its action .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of natural products.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry.
Uniqueness
5-Methyl-2-azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
5-methyl-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H13N/c1-5-2-3-8-7-4-6(5)7/h5-8H,2-4H2,1H3 |
InChI Key |
YTUGMRSTQPXIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2C1C2 |
Origin of Product |
United States |
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